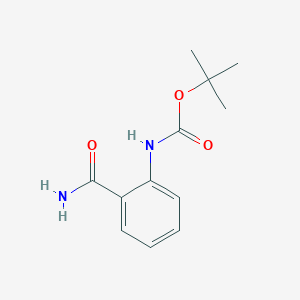

tert-Butyl 2-carbamoylphenylcarbamate

Description

Significance of the Carbamate (B1207046) Functional Group in Advanced Organic Chemistry

The carbamate functional group, characterized by an ester and an amide flanking a carbonyl group (>N−C(=O)−O−), is a cornerstone of modern organic chemistry. mdpi.comacs.org Its significance stems from a unique combination of stability and tunable reactivity. Structurally, the carbamate linkage is an amide-ester hybrid that generally displays excellent chemical and proteolytic stability. nih.gov This robustness makes carbamates highly valuable as protecting groups for amines, a crucial strategy in complex multi-step syntheses, particularly in peptide chemistry. acs.orgnih.gov The carbamate can be readily installed on a nitrogen atom, rendering it non-nucleophilic and inert to a wide variety of reaction conditions, and can be subsequently removed under specific, controlled conditions. acs.org

Beyond their role in synthesis, carbamates are integral structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net The ability of the carbamate group to participate in hydrogen bonding and to impose conformational constraints on a molecule allows it to be a key player in drug-target interactions. nih.gov By modifying the substituents on the nitrogen and oxygen termini, chemists can modulate a molecule's biological activity, stability, and pharmacokinetic properties. nih.gov

Overview of Substituted Phenylcarbamate Derivatives and Their Structural Diversity

Phenylcarbamates, a subclass of carbamates where the nitrogen atom is attached to a phenyl ring, exhibit immense structural diversity. This diversity is achieved through the modification of three primary positions: the phenyl ring itself, the carbamate nitrogen, and the carbamate oxygen.

The aromatic ring can be substituted with a wide array of functional groups, leading to a vast library of compounds with varied electronic and steric properties. For instance, research has focused on the synthesis of tert-butyl phenylcarbamates with additional substitutions on the phenyl ring, such as amide functionalities. nih.gov These derivatives, like substituted N-(2-hydroxybenzyl)-N-methylcarbamates, are valuable for studying intramolecular cyclization reactions. nih.gov The strategic placement of substituents on the phenyl ring is also a key tactic in medicinal chemistry to enhance the biological activity of a parent molecule. nih.govacs.org

Furthermore, the carbamate nitrogen can be unsubstituted (NH), or it can bear alkyl or aryl groups. The nature of this substituent significantly influences the compound's properties. Similarly, the oxygen of the carbamate is typically connected to an alkyl or aryl group, which is often chosen based on its role as a protecting group that can be cleaved under specific conditions. acs.org The tert-butyl group, for example, is a common choice due to its stability and ease of removal under acidic conditions. The combination of these modification points allows for the creation of a rich variety of phenylcarbamate derivatives tailored for specific applications in synthesis, materials science, and medicine. acs.org

Structural Elucidation and Naming Convention for tert-Butyl 2-carbamoylphenylcarbamate within the Context of Aromatic Carbamates

The systematic naming of complex organic molecules follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the target compound, tert-butyl (2-carbamoylphenyl)carbamate , the name is constructed as follows:

Carbamate : This is the parent functional group, an ester of carbamic acid (H₂NCOOH). iupac.orgiupac.org

Phenyl : An C₆H₅ ring is attached to the nitrogen atom of the carbamate group.

2-Carbamoyl : A carbamoyl (B1232498) group (-CONH₂) is present as a substituent at the C2 position (ortho position) of the phenyl ring.

tert-Butyl : This bulky alkyl group, (CH₃)₃C-, is attached to the ester oxygen of the carbamate. The term tert-butyl is an accepted common name in IUPAC nomenclature. nih.govsigmaaldrich.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The aromatic region (around 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. Two distinct broad singlets would be expected for the two N-H protons (one from the carbamate and one from the primary amide). wisc.eduyoutube.com

¹³C NMR Spectroscopy : The carbon spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. Multiple signals would appear in the aromatic region (120-140 ppm). Two distinct carbonyl carbon signals would be present at lower fields (typically >150 ppm), one for the carbamate and one for the amide. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups, likely in the range of 1650-1750 cm⁻¹. Sharp peaks corresponding to N-H stretching of the two different amide/carbamate groups would be visible in the region of 3200-3400 cm⁻¹. youtube.com

Current Research Landscape and Emerging Directions in Complex Carbamate Synthesis and Reactivity

The synthesis of carbamates is a field of continuous innovation, driven by the need for more efficient, sustainable, and environmentally benign methodologies. Classical methods often rely on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net The current research landscape is shifting towards greener alternatives.

A significant emerging direction is the use of carbon dioxide (CO₂) as a C1 building block . mdpi.compsu.edursc.org CO₂ is an abundant, non-toxic, and inexpensive feedstock, making its utilization highly desirable. Research focuses on developing catalytic systems that can efficiently incorporate CO₂ into organic molecules to form carbamates, often by reacting it with amines and alcohols or their derivatives. psu.edursc.org

Another major trend is the development of novel catalytic processes . This includes the use of metal catalysts, such as palladium, niobium, and zinc complexes, to facilitate carbamate formation under mild conditions. nih.govresearchgate.netnih.govrsc.org These methods offer high yields and selectivity, avoiding harsh reagents. For example, palladium-catalyzed carbonylation allows for the direct synthesis of N-aryl carbamates from aryl halides or triflates. mit.edu Recently, a catalyst-free approach using lithium tert-butoxide has been developed for the direct conversion of Boc-protected amines into a variety of carbamates, thiocarbamates, and ureas, highlighting a move towards more sustainable and cost-effective protocols. rsc.org

Furthermore, the concept of directed metalation , where an O-carbamate group directs the regioselective functionalization of an aromatic ring, continues to be a powerful strategy for synthesizing complex substituted aromatic molecules. acs.orgnih.gov This allows for precise control over the construction of highly substituted phenols and their derivatives. These emerging synthetic strategies are expanding the toolkit of organic chemists, enabling the creation of complex carbamate-containing molecules with greater efficiency and sustainability.

Data Tables

Table 1: Predicted Physicochemical Properties of tert-Butyl (2-carbamoylphenyl)carbamate

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | tert-butyl (2-carbamoylphenyl)carbamate |

| Physical Form | Predicted to be a solid at room temperature |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-carbamoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGKDUODTYVDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Carbamoylphenylcarbamate and Analogous Structures

Foundational Strategies for Carbamate (B1207046) Formation

The creation of carbamate linkages is a cornerstone of modern organic synthesis, with applications ranging from peptide synthesis to the development of pharmaceuticals. The stability and reactivity of the carbamate group make it an ideal protecting group for amines and a key structural motif in bioactive molecules.

Nucleophilic Addition Approaches to Carbamate Linkages

Nucleophilic addition reactions represent a primary and versatile route for the formation of carbamate bonds. These methods typically involve the reaction of an amine with a suitable carbonyl-containing electrophile.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. mychemblog.comwikipedia.org The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.com The protection of both aliphatic and aromatic amines with Boc₂O generally proceeds with high yields and selectivity. researchgate.net

The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This process can be carried out under various conditions, often in the presence of a base such as sodium hydroxide (B78521), triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst. mychemblog.comwikipedia.org Solvents commonly employed include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and even water. wikipedia.orgfishersci.co.uk For instance, the protection of amines can be achieved by stirring the amine with Boc₂O in a solvent like THF at room temperature or with moderate heating. fishersci.co.uk

A specific example relevant to the synthesis of analogues of the title compound is the N-protection of 2-nitroaniline (B44862). In this synthesis, 2-nitroaniline is treated with Boc₂O in the presence of triethylamine to yield tert-butyl (2-nitrophenyl)carbamate. nih.gov This step is crucial for the subsequent transformations leading to the final product. The general conditions for the Boc protection of various amines are summarized in the table below.

| Amine Type | Reagents | Solvent(s) | Typical Conditions | Reference(s) |

| Aromatic Amines | Boc₂O, Base (e.g., Et₃N, DMAP) | DCM, THF, Acetonitrile | Room Temperature | researchgate.netnih.gov |

| Aliphatic Amines | Boc₂O, Base (e.g., NaOH, Et₃N) | Water, THF, DCM | 0°C to Room Temperature | wikipedia.orgfishersci.co.uk |

| Amino Acids | Boc₂O, Base | Water/Dioxane, THF | Room Temperature | researchgate.net |

The chemoselectivity of Boc₂O is a significant advantage, allowing for the protection of amine groups in the presence of other sensitive functionalities. For example, in the synthesis of 3-amino-4-substituted monocyclic ß-lactams, a free amino group was protected with Boc₂O and triethylamine in dichloromethane, demonstrating the reagent's utility in complex molecule synthesis. nih.gov

Hydrazine (B178648) and its derivatives play a significant role in the synthesis of tert-butyl carbamates, primarily through the formation of tert-butyl carbazate (B1233558) (N-Boc-hydrazine). This compound serves as a key intermediate for introducing the Boc-protected amino group. mdpi.com

The synthesis of tert-butyl carbazate can be achieved by the reaction of hydrazine with various tert-butyl containing electrophiles. A common method involves the reaction of tert-butyl phenyl carbonate with hydrazine hydrate (B1144303). orgsyn.orgorgsyn.org This reaction is typically carried out by heating the reactants, often without a solvent or in a suitable solvent like ethanol. Another route involves the reaction of t-butyl S-methylthiolcarbonate with hydrazine. orgsyn.org

Furthermore, hydrazine hydrate is utilized in deprotection steps, which can be followed by a Boc-protection step. For example, a phthalimide (B116566) protecting group can be removed from a nitrogen atom using hydrazine hydrate in methanol. The resulting free amine can then be protected with Boc₂O to form the corresponding tert-butyl carbamate. nih.gov A study on the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues employed hydrazine hydrate in the presence of ferric chloride to reduce a nitro group to an amine, which was then available for further reaction. nih.gov

| Starting Material | Reagent | Product | Reaction Conditions | Reference(s) |

| tert-Butyl phenyl carbonate | Hydrazine hydrate | tert-Butyl carbazate | Heating | orgsyn.orgorgsyn.org |

| t-Butyl S-methylthiolcarbonate | Hydrazine hydrate | tert-Butyl carbazate | Heating in oil bath | orgsyn.org |

| Phenyl chloroformate, tert-Butanol (B103910) | Hydrazine hydrate (in a second step) | tert-Butyl carbazate | Esterification followed by substitution | google.com |

These hydrazine-based methods provide versatile pathways to important precursors for tert-butyl carbamate synthesis.

Carbon Dioxide Fixation and Activation Routes to Carbamates

The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is an area of intense research due to its abundance, low cost, and non-toxic nature. nih.gov The synthesis of carbamates from CO₂ and amines is a prominent example of CO₂ fixation.

The reaction of amines with CO₂ to form carbamates can be significantly enhanced by the use of superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgrsc.org The mechanism of this transformation has been a subject of detailed investigation.

Initial hypotheses suggested that superbases form zwitterionic adducts with CO₂, which then act as active carboxylating agents. rsc.org However, recent computational and experimental studies on the carboxylation of aniline (B41778) derivatives mediated by TMG suggest a different pathway. rsc.orghelsinki.fi These studies indicate that the zwitterionic TMG-CO₂ adduct is not a direct carboxylation agent. Instead, a concerted mechanism is proposed where the superbase deprotonates the amine as it simultaneously attacks a free CO₂ molecule. rsc.orghelsinki.fi This process is facilitated by the formation of a hydrogen-bonded complex between the superbase and the amine. acs.org

In some systems, it has been observed that trace amounts of water can accelerate the reaction, possibly through the formation of superacid or superbase at the interface of microdroplets, which can then activate CO₂ or the amine. nih.govrsc.org

The synthesis of cyclic carbamates from CO₂ and suitable amino-containing substrates represents an important catalytic application of CO₂ fixation. nih.govmdpi.com These cyclic structures are prevalent in many biologically active compounds.

Various catalytic systems have been developed for this purpose. For instance, adenine-modified Ti-SBA-15 solid catalysts have been shown to be effective for the synthesis of carbamates from aryl amines, CO₂, and n-butyl bromide, avoiding the need for co-catalysts like DMAP. In this system, the basic nitrogen groups of adenine (B156593) activate the CO₂ molecules.

Another approach involves the use of bifunctional organocatalysts to facilitate the enantioselective synthesis of six-membered cyclic carbamates from unsaturated basic amines and CO₂. nih.govnih.gov These catalysts are designed to stabilize the intermediate carbamic acid and activate it for subsequent enantioselective carbon-oxygen bond formation. nih.govnih.gov Furthermore, palladium-catalyzed carboxylative cyclization of propargyl amides with CO₂ has been reported to produce five-membered cyclic carbamates in excellent yields under ambient pressure. mdpi.com

Strategies for Functionalization of the Phenyl Ring in Carbamate Derivatives

Introduction of the Carbamoyl (B1232498) Moiety

The introduction of a carbamoyl group (-CONH2) onto a phenyl ring already bearing a carbamate is a critical transformation for synthesizing the target compound and its analogues. In biological systems, the enzyme carbamoyl phosphate (B84403) synthetase assembles carbamoyl phosphate from bicarbonate and glutamine, showcasing a natural method of carbamoyl group formation. wisc.edubritannica.com

In synthetic chemistry, one of the most direct routes is through the functionalization of a precursor group. For example, a common pathway involves the synthesis of tert-butyl 2-aminophenylcarbamate from a nitro-substituted precursor. nih.gov This amino group can then be converted into the desired carbamoyl functionality through various methods.

Alternatively, carbamates can be synthesized by reacting amines with a suitable carbonyl source. organic-chemistry.org This can be achieved through a one-pot reaction of a carbonylimidazolide with a nucleophile in water, which efficiently produces ureas and carbamates. organic-chemistry.org The direct conversion of low-concentration carbon dioxide into carbamates has also been demonstrated using Si(OMe)4 and DBU, which acts as both a CO2 capture agent and a catalyst. organic-chemistry.org

The table below summarizes common reagents used for introducing the carbamate functional group.

| Reagent Class | Specific Example | Application | Reference |

| Chloroformates | p-Nitrophenyl chloroformate (PNPCOCl) | Reacts with alcohols to form activated carbonates, which then react with amines. | acs.org |

| Dicarbonates | Di-tert-butyl dicarbonate (Boc Anhydride) | Reacts with carboxylic acids and sodium azide (B81097) to form an acyl azide, which undergoes Curtius rearrangement to an isocyanate, then trapped by an alcohol. | organic-chemistry.org |

| Carbonates | Di(2-pyridyl) carbonate (DPC) | An efficient alkoxycarbonylation reagent for amines. | acs.org |

| Carbon Dioxide | CO2 | Used in three-component coupling with primary amines and alkyl halides. | acs.org |

Palladium-Catalyzed Coupling Reactions for Aromatic C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, essential for constructing complex aryl carbamates. The Buchwald-Hartwig amination reaction is a cornerstone of this field, enabling the coupling of amines with aryl halides (Cl, Br, I) or triflates to form N-aryl bonds. mit.eduyoutube.combeilstein-journals.org This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. youtube.com

Another strategy involves the palladium(II)-catalyzed C-H arylation of aniline carbamates using aryldiazonium salts. This method proceeds under mild, room temperature conditions without the need for an external base or oxidant and selectively functionalizes the ortho-position of the aniline carbamate. nih.gov The mechanism is believed to involve a directed electrophilic metalation to form a palladacycle intermediate. nih.gov

Furthermore, an efficient synthesis of N-aryl carbamates has been developed by introducing alcohols into the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.orgmit.edu This methodology provides direct access to a variety of carbamate protecting groups. mit.edu

The following table outlines key components of representative palladium-catalyzed C-N bond forming reactions.

| Reaction Type | Coupling Partners | Catalyst System (Catalyst/Ligand) | Key Features | Reference |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd Catalyst + Phosphine Ligand | Forms C(aryl)-N bonds; widely applicable. | youtube.combeilstein-journals.org |

| C-H Arylation | Aniline Carbamate + Aryldiazonium Salt | Palladium(II) Catalyst | Ortho-selective; mild conditions; no external base/oxidant. | nih.gov |

| Carbamate Synthesis | Aryl Halide/Triflate + Sodium Cyanate + Alcohol | Palladium Catalyst | Direct synthesis of N-aryl carbamates. | organic-chemistry.orgmit.edu |

Multi-Step Synthetic Sequences for the Construction of Complex Phenylcarbamate Architectures

The construction of intricate molecules like tert-butyl 2-carbamoylphenylcarbamate often necessitates well-designed multi-step synthetic pathways. A representative example is the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.govresearchgate.net This sequence begins with the formation of tert-butyl 2-aminophenylcarbamate from its nitro analogue, followed by condensation with various carboxylic acids using coupling reagents like EDCI and HOBt. nih.govresearchgate.net

The Curtius rearrangement provides another versatile multi-step approach, transforming carboxylic acids into carbamates. nih.gov In this method, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate intermediate that can be trapped by nucleophiles like alcohols to yield the carbamate. nih.govorganic-chemistry.org

More complex architectures, such as analogues of the natural product SL0101, have been assembled using a de novo approach. nih.gov This strategy employed a palladium-catalyzed glycosylation/cyclitolization reaction to construct the core scaffold, followed by a series of stereoselective reductions, acylations, and dihydroxylations to install the required functionality, including a carbamate group. nih.gov Such sequences highlight the need for precise control over both regioselectivity and stereoselectivity. nih.gov

Development of Stereoselective and Enantioselective Methodologies for Carbamate Derivatives

Achieving stereocontrol in the synthesis of carbamate derivatives is a significant challenge, addressed by the development of specialized methodologies. Stereodivergent synthesis allows for the creation of either cis or trans carbamate isomers from a single starting material with high diastereoselectivity. scispace.com This can be achieved through the selective in situ trapping of organic carbonate intermediates. scispace.com

Enantioselective synthesis has also been advanced through catalysis. For example, a highly efficient enantioselective bromolactamization of olefinic amides can be effected by a carbamate catalyst, producing enantioenriched bromolactam products. nih.govsci-hub.se

Enzymatic methods offer another powerful approach to obtaining chiral carbamates. The enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase-catalyzed transesterification has been successfully demonstrated. researchgate.net This process, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B), can separate enantiomers with high optical purity. researchgate.net

For the analysis and separation of chiral compounds, carbamate derivatives play a crucial role. Chiral stationary phases (CSPs) for chromatography are often prepared from carbamate derivatives of polysaccharides like cellulose (B213188) and amylose (B160209). wikipedia.org These CSPs, such as tris(3,5-dimethylphenyl)carbamoyl cellulose, are capable of resolving a wide range of enantiomers. wikipedia.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of tert-Butyl 2-carbamoylphenylcarbamate in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The 1H NMR spectrum of this compound is expected to reveal distinct signals for each type of proton within the molecule. The aromatic region would display a complex pattern for the four protons on the benzene (B151609) ring, influenced by the electronic effects of the two ortho substituents. wisc.eduacs.org The protons of the tert-butyl group would appear as a sharp singlet, integrating to nine protons, in the upfield region. The NH protons of the carbamate (B1207046) and carbamoyl (B1232498) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Based on established substituent effects and data from analogous structures, the following table outlines the predicted 1H NMR data. wisc.edumnstate.edu

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (4H) | 7.0 - 8.5 | Multiplet (m) | ortho: 7-9 Hz, meta: 2-3 Hz |

| Carbamate NH | 8.5 - 9.5 | Broad Singlet (br s) | N/A |

| Carbamoyl NH₂ | 6.0 - 7.5 | Broad Singlet (br s) | N/A |

| tert-Butyl CH₃ (9H) | 1.4 - 1.6 | Singlet (s) | N/A |

| Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary. |

The 13C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons (carbamate and carbamoyl), the six aromatic carbons (four CH and two quaternary), and the two types of carbons in the tert-butyl group (quaternary and methyl). Online prediction tools and databases for similar compounds can provide estimated chemical shifts. caspre.canmrdb.orgchemaxon.com

The predicted 13C NMR chemical shifts are summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Carbamate C=O) | 152 - 155 |

| Carbonyl (Carbamoyl C=O) | 168 - 172 |

| Aromatic C (quaternary, C-NH) | 135 - 140 |

| Aromatic C (quaternary, C-C=O) | 125 - 130 |

| Aromatic C (CH) | 120 - 135 |

| tert-Butyl C (quaternary) | 80 - 83 |

| tert-Butyl CH₃ | 28 - 29 |

| Note: Predicted values are based on general principles and data for structurally similar compounds. Actual experimental values may vary. |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, it would show correlations between adjacent protons, helping to trace the connectivity of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would link the aromatic proton signals to their corresponding carbon signals in the 120-135 ppm range and the tert-butyl protons to their carbon signal around 28-29 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations would include the NH proton of the carbamate to the tert-butyl quaternary carbon and the carbonyl carbon, as well as correlations from the aromatic protons to the quaternary aromatic carbons, confirming the substitution pattern.

The amide and carbamate linkages in the molecule may exhibit restricted rotation around their C-N bonds at lower temperatures. Variable-temperature (VT) NMR studies could provide insight into these dynamic processes. As the temperature is lowered, the rotation might slow down enough on the NMR timescale to cause broadening and eventual splitting of the signals for the protons and carbons near the rotating bond. Such studies can reveal the energy barriers associated with these conformational changes. While specific studies on this molecule are not available, the technique is widely applied to investigate conformational dynamics in similar structures.

15N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the 15N nucleus, would be a valuable tool for characterizing the two distinct nitrogen environments in this compound. The carbamate nitrogen and the amide (carbamoyl) nitrogen would have different chemical shifts, reflecting their different electronic environments. This technique could provide direct evidence for the two non-equivalent nitrogen atoms in the structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂O₃), the expected exact mass is approximately 236.1161 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent fragmentation pathway for carbamates involves the loss of neutral molecules. nih.govnih.govhpst.cz A characteristic fragmentation for tert-butyl carbamates is the loss of isobutene and carbon dioxide to give the corresponding amine, or the loss of the entire tert-butoxycarbonyl group.

A plausible fragmentation pattern is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

| 236 | [M]⁺ (Molecular Ion) | N/A |

| 180 | [M - C₄H₈]⁺ | Isobutene |

| 163 | [M - C₄H₉O]⁺ | tert-Butanol (B103910) |

| 136 | [M - C₄H₈ - CO₂]⁺ | Isobutene + Carbon Dioxide |

| 57 | [C₄H₉]⁺ | C₈H₇N₂O₃ |

| Note: These are predicted fragmentation patterns based on the general behavior of carbamates in mass spectrometry. oup.comacs.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Chemical Formula: C12H16N2O3), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. This technique provides unequivocal evidence of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C12H17N2O3⁺ | 237.1234 |

| [M+Na]⁺ | C12H16N2O3Na⁺ | 259.1053 |

| [M-H]⁻ | C12H15N2O3⁻ | 235.1088 |

Data is theoretical and for illustrative purposes.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC/MS/MS) in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-throughput variant, Ultra-Performance Liquid Chromatography (UPLC/MS/MS), are powerful tools for the detection and quantification of compounds in complex mixtures, such as biological fluids or environmental samples. nih.gov These methods first separate the target compound from the matrix using liquid chromatography, after which the compound is ionized and detected by tandem mass spectrometry. This two-fold specificity makes LC-MS/MS the gold standard for many quantitative analyses. nih.gov

In the analysis of this compound, a specific LC-MS/MS method would be developed to monitor characteristic precursor-to-product ion transitions, ensuring high selectivity and sensitivity. mdpi.com This is particularly valuable in pharmacometabolomics and therapeutic drug monitoring to understand the behavior of a compound within a biological system. nih.gov

Ionization Techniques: Atmospheric Pressure Photoionization (APPI) and Chemical Ionization (APCI) MS

The choice of ionization technique is crucial for successful mass spectrometric analysis. Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for compounds of medium to low polarity that may not ionize efficiently by electrospray ionization (ESI).

Atmospheric Pressure Photoionization (APPI) : APPI uses ultraviolet photons to ionize analyte molecules, often with the help of a dopant. nih.gov It can be a highly sensitive method and is particularly effective for nonpolar compounds. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) : APCI utilizes a corona discharge to create reactant ions from the solvent vapor, which then transfer charge to the analyte molecules through chemical reactions. It is a robust technique for analyzing a wide range of small molecules.

Both techniques are compatible with standard liquid chromatography and could be employed for the analysis of this compound, potentially offering advantages in sensitivity and reduced matrix effects compared to other ionization methods. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate & Amide) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 libretexts.org |

| C-H (Aliphatic, tert-Butyl) | Stretching | 2960 - 2850 libretexts.org |

| C=O (Carbamate) | Stretching | ~1735 libretexts.org |

| C=O (Amide) | Stretching (Amide I band) | ~1670 |

| C=C (Aromatic) | Stretching | 1600 - 1450 libretexts.org |

| N-H (Amide/Carbamate) | Bending (Amide II band) | ~1550 |

| C-O (Carbamate) | Stretching | 1300 - 1200 |

| C-H (tert-Butyl) | Bending | 1460 - 1370 researchgate.net |

Data is based on standard IR correlation tables and data from related compounds. youtube.comlibretexts.orglibretexts.orgpressbooks.pub

The presence of two distinct carbonyl (C=O) stretching frequencies would be a key diagnostic feature, helping to differentiate the carbamate and amide environments. The N-H stretching region would also provide valuable information about hydrogen bonding within the sample. libretexts.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, tert-butyl (2-aminophenyl)carbamate, offers significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.net

Analysis of Supramolecular Interactions: Hydrogen Bonding Networks (N-H...O=C) and π-Stacking Interactions

In the crystalline state, molecules are organized into a lattice through a series of non-covalent interactions.

Hydrogen Bonding Networks : For carbamate-containing molecules, hydrogen bonds are primary structure-directing interactions. In the crystal structure of the related tert-butyl (2-aminophenyl)carbamate, extensive intermolecular hydrogen bonds of the N-H···O=C type are observed, linking molecules into chains and networks. researchgate.net Similar N-H···O hydrogen bonding would be expected to be a dominant feature in the crystal packing of this compound, involving both the carbamate and the primary amide functional groups.

Conformational Analysis of the Carbamate Moiety and Phenyl Ring in the Crystalline State

The solid-state structure determines the conformation of flexible parts of the molecule.

Carbamate Moiety : The tert-butyl carbamate group generally adopts a specific conformation to minimize steric hindrance. Crystallographic studies of related molecules show that the urethane (B1682113) group tends to be planar. nih.gov Analysis of compounds like tert-Butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate reveals that the bulky tert-butyl group influences the local conformation. researchgate.net

Phenyl Ring : The orientation of the phenyl ring relative to the carbamate and amide substituents is determined by a balance of intramolecular steric effects and intermolecular packing forces. In the crystal structure of tert-butyl (2-aminophenyl)carbamate, two independent molecules exist in the asymmetric unit, showing slight conformational differences, highlighting the molecule's structural flexibility. researchgate.net This suggests that this compound may also exhibit conformational polymorphism.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl (2-aminophenyl)carbamate |

Investigation of Helical Conformations in Phenylcarbamate-Modified Polysaccharide Derivatives

The introduction of phenylcarbamate groups onto polysaccharide backbones is a critical strategy for inducing specific, ordered secondary structures, most notably stable helical conformations. While direct studies on polysaccharides modified specifically with this compound are not extensively detailed in the available literature, the principles can be understood from research on analogous structures, such as amylose (B160209) carbamate derivatives. The conformational properties of these modified biopolymers are of significant interest because their chiral recognition abilities as stationary phases in chromatography are directly related to their molecular structure in solution.

Research on derivatives like amylose butylcarbamate has demonstrated that the carbamate side chains play a crucial role in the formation and stabilization of a rigid helical backbone. researchgate.net This stabilization is often attributed to intramolecular hydrogen bonds. researchgate.net The conformation of these derivatives is highly sensitive to the solvent environment; for instance, amylose tris(n-butylcarbamate) (ATBC) is known to form a rigid helical structure in tetrahydrofuran (B95107) (THF), which becomes progressively less ordered in more polar solvents like 2-propanol or methanol. researchgate.net This suggests that the polarity of the solvent directly impacts the intramolecular hydrogen bonding that maintains the helical arrangement. researchgate.net

Methodologies for Advanced Spectroscopic Data Analysis and Chemometrics

The complexity of spectroscopic data obtained from molecules like this compound, especially when incorporated into a polymer matrix, requires advanced computational methods for accurate interpretation. Chemometrics provides the statistical and mathematical tools to extract meaningful information from large, multivariate datasets generated by modern spectroscopic techniques.

Application of Chemometric Approaches for Qualitative and Quantitative Interpretation of Spectral Data

Chemometric approaches are indispensable for analyzing complex spectral data where individual signals heavily overlap, making simple univariate analysis impossible. ethz.ch These methods are particularly valuable for the qualitative and quantitative analysis of spectroscopic data from techniques like Near-Infrared (NIR), Raman, and X-ray fluorescence (TXRF) spectroscopy. nih.govnih.gov For instance, in NIR spectroscopy, the spectra of pure substances can be complex and lack distinct, isolated peaks, making it difficult to identify components in a mixture without statistical analysis. ethz.ch

Chemometrics allows for the development of predictive models for quantitative analysis. By correlating spectral data from a set of calibration samples with known concentrations of an analyte, models such as Partial Least Squares (PLS) or Least-Squares Support Vector Machines (LS-SVM) can be built. These models can then be used to predict the concentration of the analyte in unknown samples from their spectra. An example of this application is the determination of total polysaccharide content in biological samples using NIR spectroscopy, where PLS models have achieved excellent prediction performance. nih.gov

The performance of these chemometric models is often evaluated using statistical parameters such as the coefficient of determination for calibration (R²c) and prediction (R²p), and the Ratio of Prediction to Deviation (RPD). High R² and RPD values indicate a robust and accurate model.

Table 1: Example Performance of Chemometric Models for a Quantitative Spectroscopic Analysis

| Model Type | Preprocessing | R²c | R²p | RPD | Predictive Performance |

| PLS | WT | 0.95 | 0.96 | 4.78 | Excellent |

| PLS | WT-SNV | 0.96 | 0.87 | 1.76 | Worse |

| Data sourced from a study on detecting total flavonoids content. nih.gov WT (Wavelet Transform) and SNV (Standard Normal Variate) are spectral preprocessing methods. |

Qualitative analysis also benefits from chemometrics. Discriminant analysis techniques, such as Partial Least-Squares Discriminant Analysis (PLS-DA), can be used to classify samples into different groups based on their spectral profiles. nih.gov This is useful for applications like verifying the provenance of a sample or identifying different formulations. nih.gov

Multivariate Statistical Analysis (e.g., Principal Component Analysis) for Complex Datasets

Among the most powerful tools in multivariate statistical analysis for spectroscopic data is Principal Component Analysis (PCA). youtube.com PCA is an unsupervised dimensionality-reduction technique used to transform a large set of correlated variables (e.g., absorbance values at hundreds or thousands of wavelengths in a spectrum) into a smaller set of uncorrelated variables called principal components (PCs). ethz.chyoutube.com

The fundamental idea behind PCA is to identify the directions of maximum variance in the dataset. The first principal component (PC1) accounts for the largest possible variance in the data, the second principal component (PC2) accounts for the second-largest variance under the constraint that it is orthogonal to PC1, and so on. ethz.ch In spectroscopy, a single spectrum is treated as a point in a high-dimensional space, where each dimension corresponds to a wavelength or wavenumber. ethz.ch PCA effectively rotates the coordinate system to align with the directions of greatest data spread.

Typically, the first few PCs capture the majority of the relevant information (e.g., chemical and physical variations) within the dataset, while later PCs often represent noise. By plotting the scores of the samples on the first few PCs (e.g., a PC1 vs. PC2 scores plot), it is possible to visualize the structure of the data, identify clusters of similar samples, detect outliers, and observe trends without having to analyze thousands of variables simultaneously. youtube.com This transformation is invaluable for the exploratory analysis of complex datasets, such as those obtained from a series of phenylcarbamate-modified polysaccharide derivatives under different conditions, allowing researchers to discern patterns related to structural changes or sample groupings. youtube.comresearchgate.net

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules and the energetics of chemical reactions. rsc.orgresearchgate.net

The formation of carbamates often involves the reaction of an amine with carbon dioxide, a process that can be facilitated by a catalyst. DFT studies are instrumental in understanding the role of catalysts in these reactions. While specific studies on tert-Butyl 2-carbamoylphenylcarbamate are not prevalent, research on analogous systems, such as the formation of carbamates from amines and CO2, reveals key mechanistic details. researchgate.net

For instance, in the synthesis of carbamate (B1207046) derivatives, catalysts can function by activating the amine or by stabilizing the transition states. DFT calculations can quantify the reduction in the activation energy barrier provided by a catalyst, thereby explaining its efficacy. The stability of reaction intermediates, such as zwitterionic species that may form during the reaction, can also be assessed, providing a more complete picture of the reaction landscape.

In a related context, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been reported, where coupling reagents like EDCI and HOBt are used. nih.gov While not a direct CO2 capture reaction, the computational analysis of the intermediates and transition states in such syntheses would follow similar principles of assessing the stability and reactivity of the involved species.

A key outcome of DFT studies is the determination of the potential energy surface for a reaction. This allows for the mapping of the energy profile, which includes the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the kinetic feasibility of a reaction step.

Table 1: Illustrative Energy Barriers for Key Steps in Carbamate Formation from an Amine and CO2 (Hypothetical data based on general findings for analogous systems)

| Reaction Step | Description | Typical Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of amine on CO2 | 10 - 20 |

| 2 | Proton transfer to form the carbamic acid | 5 - 15 |

| 3 | Deprotonation to form the carbamate | 2 - 8 |

Note: These values are illustrative and can vary significantly based on the specific reactants, solvent, and catalyst used.

The reaction between an amine and carbon dioxide to form a carbamate is a well-studied process, with several proposed mechanisms. DFT calculations have been pivotal in distinguishing between these pathways. acs.org

One commonly accepted mechanism involves the nucleophilic attack of the amine on the carbon atom of CO2 to form a zwitterionic intermediate. This intermediate can then be deprotonated by a base, which could be another amine molecule or a solvent molecule, to yield the carbamate.

An alternative pathway suggests a termolecular mechanism where a second amine molecule acts as a proton shuttle, facilitating the proton transfer simultaneously with the C-N bond formation. DFT calculations can compare the energy barriers of these different pathways to determine the most likely mechanism under specific reaction conditions. The nature of the amine, the solvent, and the presence of any catalysts can all influence the preferred mechanistic route. acs.org

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by DFT calculations of reaction pathways, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions.

The presence of the bulky tert-butyl group and the rotatable bonds in this compound suggest that the molecule can adopt multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule.

Molecular mechanics force fields are a computationally efficient method for exploring the conformational landscape of a molecule. These force fields approximate the potential energy of a system as a function of its atomic coordinates, allowing for rapid calculation of the energies of thousands of different conformations.

For carbamates, a key conformational feature is the rotation around the N-C(O) bond, which can lead to syn and anti conformers. The relative stability of these conformers is influenced by steric and electronic factors. The tert-butoxycarbonyl (Boc) protecting group, present in the target molecule, is known to influence the conformational preferences of the molecule it is attached to. chemrxiv.org

Table 2: Representative Conformational Preferences in Boc-Protected Amines (General Findings)

| Conformer | Dihedral Angle (ω) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans (anti-periplanar) | ~180° | 0.0 | ~90 |

| cis (syn-periplanar) | ~0° | 1.5 - 3.0 | ~10 |

Note: The exact energy difference and population distribution depend on the specific molecular context.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. mdpi.comnih.govmdpi.com This technique can be used to predict how a molecule like this compound might interact with other molecules, such as solvent molecules or biological macromolecules.

In the context of medicinal chemistry, understanding the binding mode of a molecule to its target protein is crucial. MD simulations, often in conjunction with molecular docking, can predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. researchgate.net The simulation tracks the trajectory of the ligand and protein atoms, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

For a molecule like this compound, MD simulations could be used to study its aggregation behavior in solution or its potential to interact with a hypothetical biological target, providing insights that are valuable for the design of new materials or therapeutic agents.

Theoretical Predictions of Chemical Reactivity and Selectivity in Carbamate Transformations

There is currently no specific published research detailing the theoretical predictions of chemical reactivity and selectivity for this compound in carbamate transformations. Such an analysis would typically involve computational methods to explore reaction mechanisms, identify key intermediates and transition states, and calculate activation energies to predict the most likely reaction pathways. Without dedicated studies on this molecule, any discussion would be purely hypothetical and fall outside the scope of scientifically verified information.

Computational Approaches for Synthetic Planning and Reaction Optimization

Information regarding the application of computational approaches for the synthetic planning and reaction optimization of this compound is not available in the current body of scientific literature. This would typically involve the use of retrosynthesis software or other computational tools to design efficient synthetic routes or to optimize reaction conditions such as temperature, solvent, and catalyst choice. The absence of such studies prevents a detailed discussion and the creation of relevant data tables.

Chemical Reactivity and Transformation Pathways

Hydrolytic Cleavage of Carbamate (B1207046) Linkages

The stability of the carbamate bond is highly dependent on the pH of the environment. Both acid and base-catalyzed pathways can lead to its cleavage, although the mechanisms and rates differ significantly.

The hydrolysis of carbamates is a critical transformation process. nih.gov The reaction can be catalyzed by either acid or base, with the latter being a particularly important mechanism for aryl carbamates. nih.govacs.org

Step 1 (Deprotonation): Ar-NH-C(=O)O-R' + OH⁻ ⇌ Ar-N⁻-C(=O)O-R' + H₂O

Step 2 (Elimination): Ar-N⁻-C(=O)O-R' → Ar-N=C=O + R'O⁻

Step 3 (Hydrolysis & Decarboxylation): Ar-N=C=O + H₂O → [Ar-NH-COOH] → Ar-NH₂ + CO₂

Studies on aryl N-(p-nitrophenyl)carbamates have shown that the rate of reaction of the carbamate anion is highly sensitive to the nature of the leaving group (the O-aryl portion). acs.org For carbamates with poorer leaving groups, a change in mechanism from E1cB to a direct nucleophilic attack by the hydroxide (B78521) ion (BAC2) has been observed. acs.org

Acid-Catalyzed Hydrolysis: In contrast, acid-catalyzed hydrolysis is generally not considered a major degradation pathway for many carbamates. nih.gov The central carbon atom of the carbamate group is positioned between two electron-withdrawing atoms (nitrogen and oxygen), which disfavors the protonation required to initiate acid-catalyzed hydrolysis. nih.gov While the reaction can occur, typically under forcing conditions, the rates are often significantly lower than those observed under alkaline conditions. nih.gov The mechanism, when it does proceed, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. mdpi.com

The degree of substitution on the carbamate nitrogen atom has a profound effect on the mechanism and rate of hydrolysis. Comparing N-monosubstituted (like N-methyl) and N,N-disubstituted (like N,N-dimethyl) carbamates reveals key differences.

Under basic conditions, the primary distinction lies in the intermediate formed after the initial cleavage.

N-Monosubstituted Carbamates (e.g., N-Methyl): These compounds possess a proton on the nitrogen atom. Base-catalyzed hydrolysis proceeds via the E1cB mechanism, forming an isocyanate intermediate. acs.org

N,N-Disubstituted Carbamates (e.g., N,N-Dimethyl): Lacking a proton on the nitrogen, these carbamates cannot undergo the E1cB elimination pathway. Instead, they hydrolyze through a different mechanism, likely involving nucleophilic attack at the carbonyl carbon, which can lead to a carbonate anion intermediate.

This mechanistic divergence leads to significant differences in hydrolytic stability. N,N-dialkyl carbamates are generally much more resistant to hydrolysis than their N-monoalkyl counterparts. nih.govmasterorganicchemistry.com For N,N-disubstituted carbamates, the formation of a tetrahedral intermediate during alkaline hydrolysis is often the rate-determining step, a process that is considerably slower than the elimination pathway available to N-monosubstituted carbamates. nih.gov

| Carbamate Type | Key Mechanistic Feature | Intermediate | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|---|

| N-Monosubstituted (e.g., N-Methyl Carbamate) | E1cB Elimination | Isocyanate Anion | Faster | acs.org |

| N,N-Disubstituted (e.g., N,N-Dimethyl Carbamate) | Nucleophilic Acyl Substitution | Carbonate Anion / Tetrahedral Intermediate | Slower | nih.gov |

Thermal and Catalytic Decomposition Processes

Heating carbamates can induce cleavage of the urethane (B1682113) bond, a process that is central to phosgene-free routes for isocyanate synthesis and polyurethane recycling. wikipedia.orgacs.org

The thermal degradation of carbamates can proceed through several pathways, with the product distribution depending heavily on reaction conditions such as temperature, pressure, and the presence of catalysts. masterorganicchemistry.comyoutube.com

The primary decomposition reaction is the reversible cleavage of the carbamate into an isocyanate and an alcohol. wikipedia.orgmasterorganicchemistry.com For tert-butyl N-arylcarbamates, the products are typically the corresponding amine, carbon dioxide, and isobutylene (B52900), resulting from the decomposition of the intermediate isocyanate and tert-butanol (B103910). youtube.comacs.org The decomposition of t-butyl N-phenylcarbamate in solvents like diphenyl ether has been shown to follow first-order kinetics, yielding aniline (B41778), CO₂, and isobutylene. youtube.comacs.org

Reaction: Ar-NH-COO-C(CH₃)₃ → Ar-NH₂ + CO₂ + CH₂=C(CH₃)₂

This reaction is believed to proceed through a cyclic mechanism. youtube.com The thermal cleavage can also be used as a synthetic route to produce isocyanates directly, although this requires high temperatures, often above 150 °C, as the reaction is highly endothermic. acs.orgstackexchange.com

The high temperatures required for carbamate pyrolysis can lead to a number of undesired side reactions, complicating the product mixture and reducing the yield of the desired isocyanate. acs.org The highly reactive isocyanate intermediate can participate in several subsequent reactions. wikipedia.org

Common side reactions include:

Urea Formation: The isocyanate can react with any amine present (either added or formed in situ, for instance from the reaction of isocyanate with water) to form a disubstituted urea. acs.orgacs.org

Allophanate Formation: The isocyanate can react with the starting carbamate material to form an allophanate. wikipedia.org

Isocyanurate Formation: At higher temperatures (e.g., >250 °C), isocyanates can undergo trimerization to form highly stable isocyanurate rings. wikipedia.org

| Side Product | Formation Pathway | Reference |

|---|---|---|

| Disubstituted Urea | Isocyanate + Amine | acs.orgacs.org |

| Allophanate | Isocyanate + Carbamate | wikipedia.org |

| Isocyanurate | Isocyanate Trimerization | wikipedia.org |

Reactions Involving Aromatic and Other Pendant Functional Groups

The tert-butyl 2-carbamoylphenylcarbamate molecule possesses two key functional groups attached to the aromatic ring: the tert-butoxycarbonylamino (-NHCOOtBu) group and the carbamoyl (B1232498) (-CONH₂) group. The reactivity of the molecule can be influenced by these substituents.

The -NHCOOtBu group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair can donate electron density into the ring, activating it towards electrophilic attack, despite the withdrawing effect of the adjacent carbonyl. This directing effect is crucial in synthetic pathways where further functionalization of the aromatic ring is desired. However, the steric bulk of the tert-butyl portion can hinder attack at the ortho position. masterorganicchemistry.com

The pendant carbamoyl group is an amide. A key reaction involving this part of the molecule is demonstrated in the synthesis of related compounds. For instance, the precursor tert-butyl (2-aminophenyl)carbamate, which can be formed by the reduction of tert-butyl (2-nitrophenyl) carbamate, readily undergoes amidation. nih.gov The amino group at the 2-position can be coupled with various carboxylic acids using reagents like EDCI and HOBt to form a new amide linkage, yielding tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov This highlights the reactivity of the pendant functional group at the ortho position, allowing for the construction of more complex molecules.

Intramolecular reactions are also possible. The proximity of the two functional groups at the ortho position can facilitate cyclization reactions under certain conditions. For example, intramolecular cyclization has been observed in phenylcarbamate-containing peptides. acs.org By analogy, intramolecular reactions such as carbamoyl radical-initiated cyclization or C-H insertion could potentially occur, leading to heterocyclic systems like indolinones. wikipedia.org

Nucleophilic Substitution Reactions at Electrophilic Centers

The nitrogen atoms of this compound, particularly the aniline nitrogen after potential deprotection or the primary amide nitrogen, can act as nucleophiles. These nucleophilic sites can attack various electrophilic centers, initiating substitution reactions that are often the first step in more complex transformations.

A primary pathway involves the reaction with carbonyl compounds or their equivalents, leading to the formation of new carbon-nitrogen bonds. For instance, the synthesis of quinazolinone derivatives often commences with the nucleophilic attack of the carbamate-protected amine or the primary amide onto an external electrophile. This initial substitution is typically followed by a subsequent cyclization step, which is discussed in more detail in the following section. The reaction's course is heavily influenced by the nature of the electrophile and the reaction conditions employed.

Intramolecular and Intermolecular Cyclization Reactions

One of the most significant applications of this compound is its use as a precursor for the synthesis of quinazoline-based heterocycles through cyclization reactions. These transformations can be either intramolecular or proceed via an initial intermolecular reaction followed by an intramolecular ring closure.

A common strategy involves the reaction of this compound with a one-carbon (C1) building block, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). In this process, the primary amide nitrogen acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. The resulting intermediate then undergoes an intramolecular cyclization, where the Boc-protected amine attacks the newly formed functionality, leading to the formation of a quinazolinone ring system upon elimination of tert-butanol and other small molecules.

Similarly, intermolecular reactions with isocyanates or isothiocyanates provide access to 2,4-quinazolinediones and their thio-analogs. The reaction begins with the nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate, followed by a ring-closing reaction that displaces the Boc protecting group.

The table below summarizes representative cyclization reactions starting from this compound.

| Starting Material | Reagent(s) | Product Type | Ref. |

| This compound | DMF-DMA | Quinazolinone | |

| This compound | Phenyl isocyanate | 2,4-Quinazolinedione derivative | |

| This compound | Aldehydes (e.g., Benzaldehyde), TMSCl | Dihydroquinazolinone | |

| This compound | Phosgene (B1210022) or equivalent | Isatoic anhydride (B1165640) derivative |

Reactivity of Specific Functional Groups with the Carbamate Moiety or Other Reagents

The distinct functional groups within this compound exhibit characteristic reactivities.

Primary Amide (-CONH₂) : The primary amide group is a versatile functional handle. It can undergo dehydration to form a nitrile group under appropriate conditions. More commonly, it participates in condensation reactions. For example, reaction with aldehydes can lead to the formation of N-acyliminium ion intermediates, which can be trapped intramolecularly by the adjacent Boc-protected amine to yield dihydroquinazolinones. The amide oxygen can also be exchanged for sulfur using reagents like Lawesson's reagent to produce the corresponding thioamide, which is also a valuable synthetic intermediate for thio-heterocycles.

tert-Butoxycarbonyl (Boc) Protected Amine (-NHBoc) : The Boc group is an acid-labile protecting group. Its primary function is to mask the reactivity of the aniline nitrogen, but its removal is a key step in many synthetic sequences. Treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent, efficiently cleaves the Boc group to reveal the free primary amine, 2-aminobenzamide. This deprotection is often a prelude to subsequent cyclization or substitution reactions where the newly freed amine acts as a potent nucleophile.

Radical-Mediated Transformations and Their Synthetic Utility (General Principles)

While ionic pathways dominate the reported chemistry of this compound itself, the broader class of carbamates can participate in radical-mediated transformations, highlighting an area of potential synthetic utility. These reactions offer alternative pathways for bond formation, often with unique selectivity.

A key general principle involves the generation of nitrogen- or carbon-centered radicals from carbamate precursors. For example, transition-metal hydrogen-atom-transfer (TM-HAT) catalysis has emerged as a powerful method for generating carbon-centered radicals from unsaturated systems. In a hypothetical application, an alkenyl carbamate could undergo an intramolecular cyclization mediated by a cobalt catalyst and a silane (B1218182) hydrogen source. This process generates a carbon-centered radical that can then engage in further transformations. A subsequent radical-polar crossover step can form a cationic intermediate that is trapped by the carbamate's carbonyl oxygen, leading to the synthesis of cyclic carbamates like oxazolidinones.

This catalytic approach is noted for its mild conditions and tolerance of various functional groups, providing a modern alternative for synthesizing heterocyclic structures that are prevalent in bioactive molecules. The utility of radical reactions is further underscored by their application in complex molecule synthesis, where radical-mediated cyclizations can construct key structural motifs that are otherwise challenging to access. Although these are general principles for the broader carbamate class, they represent potential, yet-to-be-explored, transformation pathways for derivatives of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Reversible Protecting Groups in Multi-Step Organic Synthesis (e.g., Boc-Protection of Amines)

In the intricate field of multi-step organic synthesis, the ability to selectively mask and unmask a reactive functional group is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of removal under specific conditions. orgsyn.orgnih.govmdpi.com The carbamate (B1207046) structure, as seen in tert-Butyl 2-carbamoylphenylcarbamate, is central to this strategy.

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgnih.gov The protection is stable under a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions on other parts of the molecule without unintended interference from the amine group. orgsyn.org This orthogonality is crucial in complex syntheses, such as the assembly of peptides, where multiple functional groups must be managed. mdpi.com

The removal, or deprotection, of the Boc group is its most defining feature. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govorgsyn.org The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. orgsyn.org This cation is subsequently neutralized, and the resulting unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide. orgsyn.orgorgsyn.org The mild, non-hydrogenolytic conditions required for Boc deprotection make it compatible with many other protecting groups, such as the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are removed under different conditions. mdpi.com

Table 1: Common Reagents for Boc-Group Protection and Deprotection

| Transformation | Common Reagents | Typical Conditions | Reference(s) |

|---|---|---|---|

| Protection (Boc Installation) | Di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., NaOH, DMAP, NaHCO₃) | Aqueous or organic solvents (THF, ACN), Room Temperature | orgsyn.org, orgsyn.org, nih.gov |

| Deprotection (Boc Removal) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (B109758) (DCM) or other organic solvents, Room Temperature | orgsyn.org, orgsyn.org, nih.gov |

| Alternative Deprotection | Aluminum trichloride (B1173362) (AlCl₃), Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI) | For substrates sensitive to strong acids | orgsyn.org, nih.gov |

This reversible protection strategy is fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control over reactivity is essential for achieving high yields and purity. mdpi.comacs.org

Utilization as Versatile Synthetic Intermediates

Beyond its role in protection chemistry, the structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules.

The core structure of this compound is an excellent starting point for generating a library of substituted aromatic compounds. A key synthetic step involves the reduction of the corresponding nitro-analogue, tert-butyl (2-nitrophenyl) carbamate, using reagents like hydrazine (B178648) hydrate (B1144303) with an iron(III) chloride catalyst, to produce tert-butyl (2-aminophenyl)carbamate in high yield. prepchem.com

This resulting aromatic amine is a versatile intermediate. It can undergo amidation through coupling reactions with various carboxylic acids. prepchem.com Using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), a wide array of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives can be synthesized. prepchem.com This methodology allows for the systematic modification of the phenyl ring system, leading to the creation of novel compounds with potential biological activities. For instance, a series of these derivatives has been synthesized and evaluated for anti-inflammatory properties. prepchem.com

Table 2: Examples of Synthesized tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives

| Substituted Carboxylic Acid | Resulting Derivative | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzoic acid | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 74 | prepchem.com |

| 2-Bromoacetic acid | tert-butyl 2-(2-bromoacetamido)phenylcarbamate | 75.7 | prepchem.com |

| 3,5-Dinitrobenzoic acid | tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | 67.6 | nih.gov |

This synthetic flexibility highlights the role of the carbamate as a foundational building block for creating diverse molecular architectures.

Carbamate-protected compounds are valuable precursors in the synthesis of heterocyclic systems. A direct and efficient method for producing N-alkoxycarbonyl pyrroles involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) in refluxing acetic acid. nih.gov This reaction provides a single-step route to N-protected pyrroles, including N-Boc-pyrrole, which are themselves versatile intermediates for further functionalization. nih.gov

While the Paal-Knorr reaction is a classic method for pyrrole (B145914) synthesis, it often requires 1,4-dicarbonyl precursors that can be difficult to access. thieme-connect.de Synthetic routes to these precursors have been developed that utilize N-(tert-butoxycarbonyl)glycine, demonstrating the importance of the Boc-carbamate moiety in assembling the necessary building blocks for pyrrole ring formation. thieme-connect.de Furthermore, research has shown that highly substituted pyrrole-3-carboxylic acids can be synthesized in a one-step flow process where the in-situ hydrolysis of a tert-butyl ester is a key step. nih.gov The compound tert-butyl(2-oxo-2H-pyran-5-yl)carbamate has also been shown to act as a "chameleon" diene in Diels-Alder reactions, leading to the formation of complex bicyclic lactone heterocycles. acs.orgbldpharm.com

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. organic-chemistry.org "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of such a reaction, valued for its high yield, specificity, and biocompatibility. organic-chemistry.orgthieme-connect.de

While this compound itself is not a direct participant in click chemistry, its structure is highly relevant for bioconjugation strategies. The Boc-protected amine is a latent reactive handle. Upon deprotection, the resulting free amine can be readily modified to incorporate a bioorthogonal functional group, such as an azide (B81097) or a terminal alkyne. This functionalized intermediate can then be "clicked" onto a corresponding partner molecule (e.g., a protein, nucleic acid, or imaging agent) that bears the complementary group.

This strategy is widely employed in the synthesis of complex bioconjugates. For example, in the development of targeted protein degraders like PROTACs, Boc-protected amines are common intermediates. The Boc group is removed at a late stage in the synthesis to reveal an amine that is then coupled to a linker molecule, connecting the two active parts of the degrader. acs.org This demonstrates the carbamate's role as a critical synthetic tool that enables the precise and strategic assembly of complex bioactive molecules intended for use in biological systems. acs.orgacs.org

The tert-butoxycarbonyl (Boc) group is instrumental in the synthesis of key reagents like azidoformates and protected hydrazine derivatives. The foundational starting material for these transformations is often tert-butyl carbazate (B1233558) (also known as N-Boc-hydrazine). mdpi.comorgsyn.org This compound can be synthesized from precursors like tert-butyl phenyl carbonate, which reacts with hydrazine. orgsyn.org

Tert-butyl carbazate is a versatile precursor for several important reagents:

tert-Butyl Azidoformate : This useful reagent for introducing the Boc protecting group can be prepared by the diazotization of tert-butyl carbazate with sodium nitrite (B80452) in an acidic medium. mdpi.comprepchem.com

Hydrazine Derivatives : Tert-butyl carbazate can be acylated with tert-butyl azidoformate to produce t-butyl hydrazodiformate. orgsyn.org Subsequent oxidation of this product, for example with N-bromosuccinimide, yields t-butyl azodiformate, a useful dienophile in Diels-Alder reactions. orgsyn.org

These transformations showcase how the tert-butyl carbamate framework is central to creating highly reactive and synthetically valuable intermediates used in a broad range of chemical reactions.

Table 3: Synthesis of Azidoformates and Hydrazine Derivatives from Carbamate Precursors

| Precursor | Reagent(s) | Product | Application | Reference(s) |

|---|---|---|---|---|

| tert-Butyl Carbazate | Sodium Nitrite (NaNO₂) | tert-Butyl Azidoformate | Boc-protection of amines | prepchem.com, mdpi.com |

| tert-Butyl Carbazate | tert-Butyl Azidoformate | t-Butyl Hydrazodiformate | Intermediate for azo compounds | orgsyn.org |

Contributions to Polymer and Material Science

The formation of amide bonds is a cornerstone of polymer chemistry, essential for creating materials like polyamides and polyurethanes. nih.gov While this compound is not typically used directly as a monomer, its derivatives possess functionalities that make them attractive candidates for incorporation into polymer structures.

Upon removal of the Boc protecting group and reduction of the carbamoyl (B1232498) group, a diamine derivative is formed. Such aromatic diamines are key building blocks for high-performance polymers. For instance, aromatic polyimides synthesized from diamines containing bulky side groups, such as tert-butyl groups, have been shown to exhibit desirable properties for specific applications like gas separation membranes. acs.org The presence of the bulky tert-butyl group can disrupt polymer chain packing, increasing fractional free volume and thereby enhancing gas permeability, while the rigid aromatic backbone provides thermal and mechanical stability. acs.org

Similarly, polymers synthesized from monomers like tert-butyl acrylamide (B121943) have been explored for applications as lubricant additives, where they act as viscosity improvers and pour point depressants. nih.gov The incorporation of the tert-butyl carbamate structure into a polymer backbone could therefore be a strategy to impart specific properties such as improved solubility in organic solvents, controlled thermal degradation profiles, or altered mechanical characteristics. The carbamate linkage itself could also be a site for post-polymerization modification, further expanding the functional possibilities of the resulting material.

Application as Crosslinking Agents in Epoxy Resin Systems

The tert-butyl carbamate group within the molecule can function as a "blocked isocyanate." This concept is pivotal for developing stable, one-component epoxy systems that cure upon heating. At ambient temperatures, the carbamate is stable and unreactive towards the epoxy resin. However, upon thermal activation, the tert-butyl carbamate group undergoes decomposition, releasing isobutylene (B52900) and carbon dioxide to generate a highly reactive isocyanate functional group in situ.